Ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate
Description
Properties
Molecular Formula |
C11H8Br2N2O2 |
|---|---|
Molecular Weight |
360.00 g/mol |
IUPAC Name |
ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H8Br2N2O2/c1-2-17-11(16)7-4-15-10-6(9(7)13)3-14-5-8(10)12/h3-5H,2H2,1H3 |
InChI Key |
DTRWONBGLKKSOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=CC(=C2N=C1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of a brominating agent such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . The reaction conditions often require a solvent like ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using water-soluble catalysts and environmentally friendly solvents, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Substitution Reactions
The bromine atoms at positions 4 and 8 are reactive sites for nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling :
A brominated naphthyridine derivative (e.g., ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate) undergoes cross-coupling with arylboronic acids using Pd(dppf)Cl₂.DCM as a catalyst in the presence of K₂CO₃ and dioxane/H₂O solvent . While the exact bromine positions differ, this demonstrates the feasibility of similar reactions for the target compound.
Conditions :-
Catalyst: Pd(dppf)Cl₂.DCM
-
Base: K₂CO₃
-
Solvent: Dioxane/H₂O (3:1)
-
Temperature: Reflux
Table 1: Suzuki Coupling Parameters
Parameter Details Catalyst Pd(dppf)Cl₂.DCM (0.04 mmol) Base K₂CO₃ (2 equivalents) Solvent Dioxane/H₂O (3:1) Reaction Time 4 hours (reflux) -
Ester Hydrolysis
The ethyl ester group at position 3 can undergo hydrolysis to form the corresponding carboxylic acid. This reaction is typically carried out under acidic or basic conditions.
-
Basic Hydrolysis :
In related naphthyridine derivatives, hydrolysis of esters to acids involves NaOH in aqueous conditions, followed by acid workup . For the target compound, similar conditions would cleave the ester group, yielding 4,8-dibromo-1,6-naphthyridine-3-carboxylic acid.
Oxidation and Reduction
Naphthyridine derivatives often participate in oxidation/reduction reactions, altering their ring structure or functional groups.
Cross-Coupling Variability
Beyond Suzuki coupling, brominated naphthyridines could participate in other cross-coupling reactions (e.g., Sonogashira, Stille). These reactions would depend on the availability of complementary substrates and optimized catalyst systems.
Structural Reactivity Comparison
The unique bromination pattern (positions 4 and 8) and ester functionality distinguish this compound from related naphthyridines. A comparison of reactivity is summarized below:
Scientific Research Applications
Ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for developing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: The compound’s photochemical properties make it useful in the development of light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: It serves as a ligand in the study of molecular interactions and as a probe in biological assays.
Mechanism of Action
The mechanism of action of ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The bromine atoms and the naphthyridine core play crucial roles in binding to these targets, thereby modulating their activity .
Comparison with Similar Compounds
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (Isomers 1-1 and 1-2)
- Structure : These isomers differ in the position of the oxo group and hydrogenation state of the naphthyridine ring. Isomer 1-2 has a partially saturated decahydro backbone, while 1-1 exhibits distinct NMR shifts (e.g., δ 7.33 ppm for NH in 1-1 vs. δ 6.20 ppm in 1-2) .
- Synthesis: Prepared via hydrogenation of ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate using Raney nickel under H₂, yielding an 86% combined yield .
- Key Difference : The saturated ring system in these isomers reduces aromaticity compared to the fully unsaturated dibromo compound, altering reactivity toward electrophilic substitution .
Ethyl 4-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylate
Ethyl 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate
- Structure : Contains a methyl group at the 2-position and an oxo group at the 5-position.
- Physicochemical Properties : Molecular weight 206.24 (C₁₁H₁₄N₂O₂), with a海关编码 of 2933990090 .
- Contrast : The oxo group increases polarity compared to bromine substituents, likely improving aqueous solubility but reducing halogen-directed reactivity .
Reactivity and Functional Group Influence
- Bromine vs. Chlorine : Bromine’s higher electronegativity and larger atomic radius compared to chlorine may enhance susceptibility to nucleophilic aromatic substitution in the dibromo compound .
- Ester Stability : Electron-withdrawing bromine substituents could accelerate ester hydrolysis under alkaline conditions, as seen in related naphthyridine esters .
Data Tables
Table 1. Structural and Physicochemical Comparison
Q & A
Q. What are the common synthetic routes for Ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate?
Methodological Answer: The compound is typically synthesized via bromination of precursor naphthyridine derivatives. For example:
- Bromination of Ethyl 1-ethyl-1,2,3,4-tetrahydro-1,6-naphthyridine-3-carboxylate with Br₂ in CH₂Cl₂ yields the 3,7-dibromo analog, which can undergo dehydrobromination to form the target compound .
- Condensation reactions using diethyl pyridinedicarboxylates and triazines (e.g., 1,3,5-triazine) under reflux with Et₃N/EtOH produce substituted naphthyridines, which can be brominated .
Key Reaction Conditions:
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | Br₂, CH₂Cl₂, 20°C | 85% | |
| Hydrolysis | HCl, H₂O/EtOH, reflux | 81% | |
| Condensation | 1,3,5-triazine, Et₃N, EtOH | 80% |
Q. How is the ester group hydrolyzed to the carboxylic acid derivative?
Methodological Answer: Hydrolysis conditions depend on substituent compatibility:
- Acidic hydrolysis (HCl, H₂O/EtOH, reflux, 9 h) converts ethyl esters to carboxylic acids with ~81% yield .
- Alkaline hydrolysis (NaOH, reflux, 2 h) is preferred for substrates sensitive to acid, achieving ~65% yield .
Optimization Tip: Use X-ray crystallography to confirm post-hydrolysis structures, as demonstrated for analogs .
Advanced Research Questions
Q. How do substituents influence bromination regioselectivity in 1,6-naphthyridines?
Methodological Answer: Substituents dictate reactivity via electronic and steric effects:
- Electron-withdrawing groups (e.g., Br, Cl) at position 4 or 8 direct bromination to ortho/para positions due to resonance stabilization .
- Steric hindrance from ethyl or cyclopropyl groups at position 1 reduces bromination efficiency at adjacent sites .
Case Study: Bromination of Ethyl 1-ethyl-4-oxo-tetrahydro-1,6-naphthyridine-3-carboxylate (27) yielded a 7-bromo derivative (85%), with regioselectivity confirmed by dehydrobromination .
Q. What strategies resolve contradictions in halogenation methods for 1,6-naphthyridines?
Methodological Answer: Conflicting reports on halogenation arise from competing pathways:
- Meissenheimer reaction (using POCl₃) produces mixtures (e.g., 2-, 3-, and 4-chloro derivatives) but lacks reproducibility .
- Sandmeyer-type reactions (from naphthyridinamines) are limited by low yields (<20%) and side reactions .
Recommended Approach: Prioritize direct bromination (Br₂ in CH₂Cl₂) for predictable regioselectivity and scalability .
Q. How is this compound used in medicinal chemistry research?
Methodological Answer: The compound serves as a versatile intermediate:
- Antimicrobial agents : Brominated naphthyridines are precursors to fluorinated analogs with enhanced bioactivity .
- Kinase inhibitors : Ethyl carboxylate derivatives are functionalized with piperazinyl or chloromethyl groups for target modulation .
Example: Ethyl 1-(2-chloroethyl)-7-(4-methylpiperazin-1-yl)-4-oxo-naphthyridine-3-carboxylate (48) was synthesized for structure-activity relationship (SAR) studies .
Q. What analytical methods validate the purity and structure of this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine integration at δ 4.8–5.2 ppm) .
- X-ray crystallography : Resolves ambiguities in dihydro/tetrahydro ring conformations .
- HPLC-MS : Quantifies purity (>98%) and detects hydrolytic byproducts .
Caution: Sigma-Aldrich notes that early-discovery compounds (e.g., related esters) may lack analytical data; always validate in-house .
Q. How can hydrolysis byproducts be minimized during ester-to-acid conversion?
Methodological Answer:
- Acid-sensitive substrates : Use alkaline hydrolysis (NaOH) to avoid decarboxylation .
- Protonation control : Add H₂O gradually in HCl-mediated hydrolysis to prevent over-acidification .
Data Insight: Hydrolysis of Ethyl 7-chloro-1-cyclopropyl-8-fluoro-4-oxo-naphthyridine-3-carboxylate (1) achieved 81% yield with minimal byproducts via controlled HCl addition .
Data Contradictions and Limitations
- Halogenation methods : Meissenheimer and Sandmeyer routes are academically interesting but industrially impractical due to low yields .
- Hydrolysis selectivity : Acidic conditions risk ester group migration in poly-substituted analogs; alkaline conditions are safer but slower .
Authoritative Sources Cited:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
